molecular formula C10H10ClNO4 B11959422 2-{[(3-Chloroanilino)carbonyl]oxy}propanoic acid CAS No. 28705-92-2

2-{[(3-Chloroanilino)carbonyl]oxy}propanoic acid

Cat. No.: B11959422
CAS No.: 28705-92-2
M. Wt: 243.64 g/mol
InChI Key: NRAOBMLLDCDJMV-UHFFFAOYSA-N
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Description

2-{[(3-Chloroanilino)carbonyl]oxy}propanoic acid is an organic compound with the molecular formula C10H10ClNO4 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-chloroanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Chloroanilino)carbonyl]oxy}propanoic acid typically involves the reaction of 3-chloroaniline with propanoic acid derivatives under specific conditions. One common method is the acylation of 3-chloroaniline with propanoic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Chloroanilino)carbonyl]oxy}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[(3-Chloroanilino)carbonyl]oxy}propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[(3-Chloroanilino)carbonyl]oxy}propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chloroanilino)propanoic acid
  • 3-(4-chloroanilino)-2-methylpropanoic acid
  • 3-(2-chlorophenyl)propanoic acid

Uniqueness

2-{[(3-Chloroanilino)carbonyl]oxy}propanoic acid is unique due to its specific structural features, such as the presence of the 3-chloroanilino group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

28705-92-2

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

2-[(3-chlorophenyl)carbamoyloxy]propanoic acid

InChI

InChI=1S/C10H10ClNO4/c1-6(9(13)14)16-10(15)12-8-4-2-3-7(11)5-8/h2-6H,1H3,(H,12,15)(H,13,14)

InChI Key

NRAOBMLLDCDJMV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC(=O)NC1=CC(=CC=C1)Cl

Origin of Product

United States

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